

In-Depth Technical Guide to 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone

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Compound of Interest

Compound Name: 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone

Cat. No.: B185260

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone**. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical Properties

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone is an aromatic ketone featuring a central phenyl ring substituted with an acetyl group and a pyrrole ring. This structure imparts specific chemical characteristics relevant to its potential applications in medicinal chemistry and materials science.

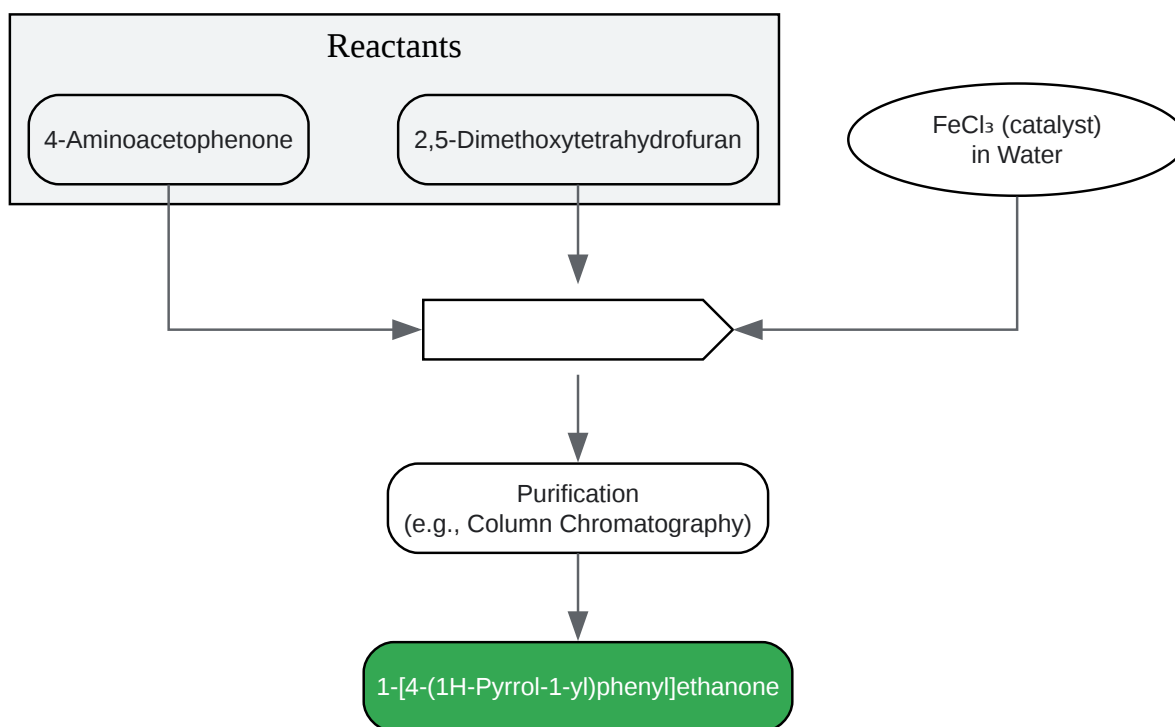
Property	Value	Source
CAS Number	22106-37-2	[1]
Molecular Formula	C ₁₂ H ₁₁ NO	[1]
Molecular Weight	185.22 g/mol	[1]
Boiling Point	No data available	[1]
Melting Point	No data available	
Solubility	No data available	

Synthesis Protocol

The primary synthetic route to **1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone** is the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, 4-aminoacetophenone serves as the amine source.

A general and efficient protocol for this type of synthesis involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron(III) chloride in water, providing a green and mild reaction condition.^[2]

Experimental Workflow: Paal-Knorr Synthesis



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Caption: Paal-Knorr synthesis of **1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone**.

Spectroscopic Characterization

Detailed experimental spectroscopic data for **1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone** is not widely available in public databases. However, based on the known spectra of structurally

similar compounds, the following characteristic signals can be predicted.

Predicted ^1H and ^{13}C NMR Data

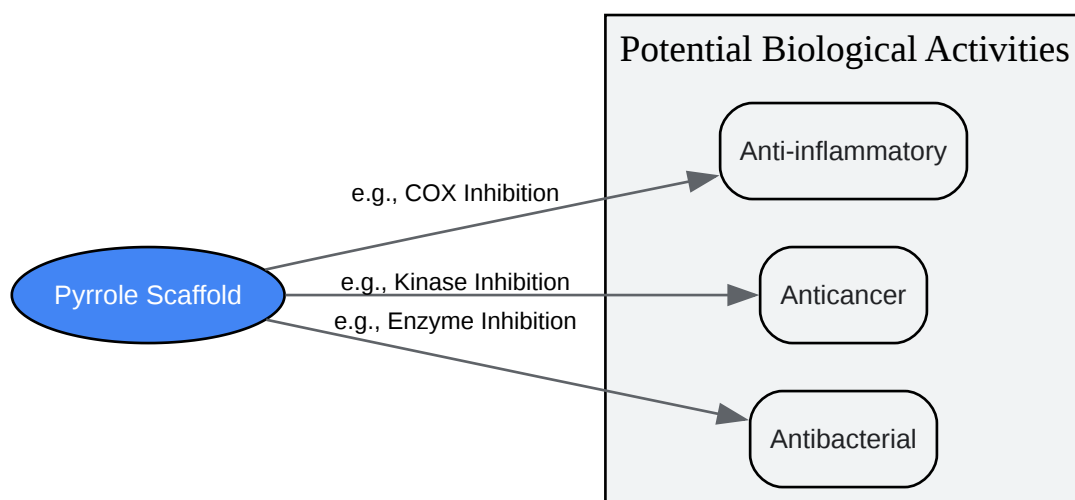
^1H NMR	Predicted Chemical Shift (ppm)
Acetyl Protons (CH_3)	~2.6
Pyrrole Protons ($\beta\text{-H}$)	~6.4
Pyrrole Protons ($\alpha\text{-H}$)	~7.2
Phenyl Protons	7.4 - 8.0

^{13}C NMR	Predicted Chemical Shift (ppm)
Acetyl Carbonyl ($\text{C}=\text{O}$)	~197
Pyrrole Carbons ($\beta\text{-C}$)	~110
Pyrrole Carbons ($\alpha\text{-C}$)	~120
Phenyl Carbons	120 - 142
Acetyl Carbon (CH_3)	~27

Potential Biological Activity

While no specific biological studies have been published for **1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone**, the pyrrole scaffold is a well-established pharmacophore present in numerous biologically active compounds.^{[3][4]} Derivatives of pyrrole have demonstrated a wide range of pharmacological activities, suggesting potential avenues of investigation for this compound.

Potential Therapeutic Areas for Pyrrole Derivatives



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Caption: Potential therapeutic applications of pyrrole-containing compounds.

- **Anti-inflammatory Activity:** Many pyrrole derivatives exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3]
- **Anticancer Activity:** The pyrrole ring is a key structural motif in several anticancer agents that function through various mechanisms, including the inhibition of kinases and tubulin polymerization.
- **Antibacterial Activity:** Pyrrole-containing compounds have been shown to possess antibacterial activity against a range of pathogens.[5]

Given the structural features of **1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone**, it represents a candidate for screening in these and other therapeutic areas. Further research is warranted to elucidate its specific biological functions and potential as a lead compound in drug discovery programs.

Safety Information

Based on available safety data, **1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone** is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be used when handling this compound.

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References

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